![molecular formula C10H17IO B2563117 3-(Iodomethyl)-2-oxaspiro[4.5]decane CAS No. 1403649-40-0](/img/structure/B2563117.png)
3-(Iodomethyl)-2-oxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Iodomethyl)-2-oxaspiro[4.5]decane” is a chemical compound . It is related to “TERT-BUTYL 3-(IODOMETHYL)-2-OXA-8-AZASPIRO[4.5]DECANE-8-CARBOXYLATE” which has a CAS Number of 1250998-93-6 .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione”, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .Molecular Structure Analysis
The InChI code for “3-(Iodomethyl)-2-oxaspiro[4.5]decane” is1S/C9H15IO2/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8H,1-7H2 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The molecular weight of “3-(Iodomethyl)-2-oxaspiro[4.5]decane” is 282.12 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Techniques : 3-(Iodomethyl)-2-oxaspiro[4.5]decane and its variants are synthesized using various techniques. For instance, the synthesis of oxaspiro[m.n] skeletons, which includes 1-oxaspiro[4.5]decane, has been successfully achieved through the Nicholas reaction using alkyne–Co2(CO)6 complexes (Mukai, Yamashita, Sassa, & Hanaoka, 2002).
- Crystal Structures : The crystal structures of various oxaspiro[4.5]decane derivatives have been determined, providing insights into their molecular conformations. These structures have been elucidated through single crystal X-ray crystallography, revealing important details about intra- and intermolecular interactions (Jiang & Zeng, 2016).
Pharmaceutical Research
- Muscarinic Receptor Agonists : Certain derivatives of 1-oxa-8-azaspiro[4.5]decane, similar in structure to 3-(Iodomethyl)-2-oxaspiro[4.5]decane, have been explored as muscarinic receptor agonists. These compounds have shown potential for the treatment of dementia and Alzheimer's disease. They exhibit potent muscarinic activities in vitro and in vivo, with some selectivity for M1 receptors over M2 receptors (Tsukamoto et al., 1995).
Biological Activity and Natural Products
- Natural Compound Synthesis : Oxaspiro[4.5]decane derivatives have been identified in natural products. For example, compounds like roussoellide, a new 2-oxaspiro[4.5]decane, have been isolated from the culture broth of endophytic fungi. These compounds are of interest due to their potential biological activities and their role in ecological interactions (Sommart et al., 2021).
Chemical Decarboxylation Studies
- Decarboxylation Rates : Studies on the decarboxylation of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid provide insights into the reaction mechanisms and rates of decarboxylation. These studies are important for understanding the stability and reactivity of oxaspiro[4.5]decane derivatives under various conditions (Bigley & May, 1969).
Applications in Pheromone Research
- Pheromone Synthesis : Derivatives of oxaspiro[4.5]decane have been synthesized for pheromone research. For instance, the synthesis of diastereoselective 2-methyl-1,6-dioxaspiro[4.5]decane, a component of the wasp Paravespula vulgaris' pheromone, illustrates the compound's relevance in entomology and ecological studies (Zarbin, Oliveira, & Delay, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(iodomethyl)-2-oxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMYQYDFIKXIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(OC2)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Iodomethyl)-2-oxaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


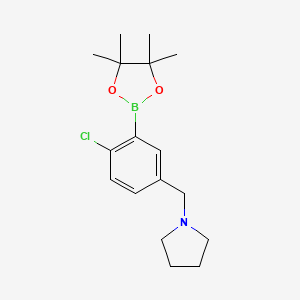
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2563039.png)
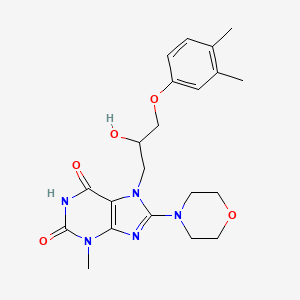
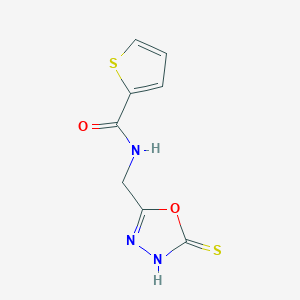
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2563044.png)
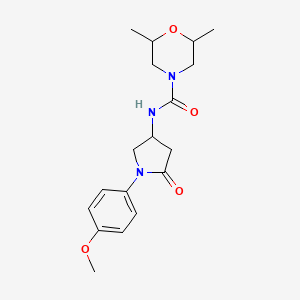

![N-[1-(4-Methylphenyl)butan-2-yl]prop-2-enamide](/img/structure/B2563050.png)
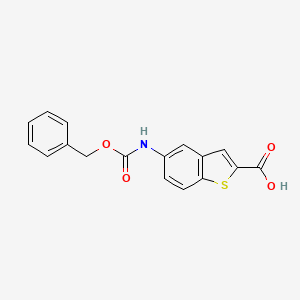
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563052.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)

![[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2563056.png)